Fluorphlogopite (Mg3K[AlF2O(SiO3)3])

Catalog No.
S954738
CAS No.
12003-38-2
M.F
AlF2KMg3O10Si3
M. Wt
421.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorphlogopite (Mg3K[AlF2O(SiO3)3])

CAS Number

12003-38-2

Product Name

Fluorphlogopite (Mg3K[AlF2O(SiO3)3])

IUPAC Name

aluminum;trimagnesium;potassium;oxygen(2-);silicon(4+);difluoride

Molecular Formula

AlF2KMg3O10Si3

Molecular Weight

421.24 g/mol

InChI

InChI=1S/Al.2FH.K.3Mg.10O.3Si/h;2*1H;;;;;;;;;;;;;;;;;/q+3;;;+1;3*+2;10*-2;3*+4/p-2

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[F-].[F-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4].[K+]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[F-].[F-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4].[K+]
  • Dielectric Properties

    Fluorphlogopite is an excellent electrical insulator. This property makes it a subject of research for potential applications in high-voltage capacitors and electronic devices. Researchers are investigating its ability to improve the performance and miniaturization of capacitors Source: ScienceDirect, "Dielectric properties and electrical conductivity of fluorophlogopite ceramics": .

  • Thermal Stability

    Due to its lack of hydroxyl groups, fluorphlogopite exhibits high thermal stability. This characteristic makes it interesting for researchers in fields like high-temperature catalysis and refractory materials. Studies are exploring its potential use in components that can withstand extreme temperatures Source: American Ceramic Society, "High-temperature dielectric properties of fluorophlogopite": .

  • Composite Materials

    Fluorphlogopite's platy structure and physical properties make it a candidate for reinforcement materials in composites. Researchers are investigating its use in improving the mechanical strength and heat resistance of polymer composites Source: National Center for Biotechnology Information, "Polymer-matrix composites with micas as nanofillers: A review": ).

Fluorphlogopite, with the chemical formula Mg3K[AlF2O(SiO3)3]\text{Mg}_3\text{K}[\text{AlF}_2\text{O}(\text{SiO}_3)_3], is a synthetic mica-type compound that belongs to the phyllosilicate mineral group. It is characterized by a layered structure of magnesium aluminum silicate sheets that are weakly bound together by potassium ions. This unique arrangement allows for perfect cleavage, a hallmark of mica minerals. Unlike its natural counterpart, phlogopite, fluorphlogopite substitutes two hydroxyl groups per aluminum atom with fluorine atoms, enhancing its thermal stability and electrical insulation properties .

Fluorphlogopite typically appears as a white to grey free-flowing powder with an average particle size ranging from 10 to 15 micrometers. Its physical properties include a Mohs hardness of 2-3, a melting point of approximately 1383 °C, and a bulk density between 0.240 and 0.300 g/cm³ . It is stable for about five years in sealed containers at temperatures below 25 °C and exhibits low surface reactivity compared to natural phlogopites .

The synthesis of fluorphlogopite involves high-temperature reactions where various raw materials are melted and then cooled to form the crystalline structure. The general reaction can be represented as:

16SiO2+18MgO+3Al2O3+K2CO3+2K2SiF66KMg3(AlSi3O10)F2+6CO216\text{SiO}_2+18\text{MgO}+3\text{Al}_2\text{O}_3+\text{K}_2\text{CO}_3+2\text{K}_2\text{SiF}_6\rightarrow 6\text{KMg}_3(\text{AlSi}_3\text{O}_{10})\text{F}_2+6\text{CO}_2

This reaction highlights the transformation of silicates and fluorides into the layered structure of fluorphlogopite .

Fluorphlogopite can be synthesized through several methods:

  • High-Temperature Melting: Raw materials such as silicon dioxide, magnesium oxide, aluminum oxide, potassium carbonate, and potassium hexafluorosilicate are mixed and melted at temperatures around 1450 °C. The mixture is then cooled gradually to promote crystallization.
  • Controlled Cooling: After initial melting, the material is cooled at specific rates (e.g., from 1400 °C to 1300 °C) to form large monocrystals suitable for various applications .
  • Hydrofluoric Acid Activity: The extent of fluorine substitution during crystallization can be influenced by the activity of hydrofluoric acid in the fluid phase, temperature variations, and the cation population in the octahedral sheet .

Fluorphlogopite is widely utilized across various industries due to its unique properties:

  • Cosmetics: Used as a filler in powders and formulations for its smooth texture and inertness.
  • Electronics: Serves as an excellent electrical insulator in capacitors and other electronic components.
  • Pigments: Employed in mica-titanium pearlescent pigments for cosmetics and coatings.
  • Plastics and Ceramics: Acts as a reinforcing agent in composite materials due to its thermal stability .

Fluorphlogopite shares similarities with several other compounds within the mica group and other layered silicates. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
PhlogopiteKMg3[AlSi3O10](OH)2\text{KMg}_3[\text{AlSi}_3\text{O}_{10}](\text{OH})_2Contains hydroxyl groups instead of fluorine; less thermally stable.
BiotiteK Mg Fe 3[AlSi3O10](OH)2\text{K Mg Fe }_3[\text{AlSi}_3\text{O}_{10}](\text{OH})_2Contains iron; exhibits similar layered structure but different thermal properties.
LepidoliteK Li Mn 3[AlSi3O10](OH)2\text{K Li Mn }_3[\text{AlSi}_3\text{O}_{10}](\text{OH})_2Lithium-rich; often used in electronics but less thermally stable than fluorphlogopite.
Synthetic MicaVaries (similar synthesis)General term for synthetic micas; properties vary based on composition but often share similar applications .

Fluorphlogopite's unique substitution of hydroxyl groups with fluorine enhances its thermal stability and makes it particularly useful in high-temperature applications compared to these similar compounds.

Fundamental Crystallographic Parameters

Fluorphlogopite, with the chemical formula KMg₃(AlSi₃O₁₀)F₂, crystallizes in the monoclinic crystal system and exhibits polymorphism through various stacking arrangements of its tetrahedral-octahedral-tetrahedral (TOT) layers [1] [2] [3]. The most comprehensive X-ray diffraction studies have been conducted on synthetic specimens, providing precise structural parameters that serve as reference standards for natural mineral identification [2] [3].

The primary polytype encountered in both natural and synthetic fluorphlogopite is the one-layer monoclinic structure (1M) with space group C2/m [1] [2] [4]. Single-crystal X-ray diffraction analysis has determined the unit cell parameters as a = 5.3094(4) Å, b = 9.1933(7) Å, c = 10.1437(4) Å, with β = 100.062(3)°, yielding a unit cell volume of 487.51 ų [5]. These measurements represent significant refinements over earlier determinations, with estimated standard deviations reflecting the high precision achievable with modern diffractometer systems [2] [3].

ParameterValue
Space GroupC2/m
Crystal SystemMonoclinic
Unit Cell a (Å)5.3094(4)
Unit Cell b (Å)9.1933(7)
Unit Cell c (Å)10.1437(4)
Beta Angle (°)100.062(3)
Volume (ų)487.51
Z2
Density (g/cm³)2.83
Polytype1M

Powder Diffraction Patterns and Peak Analysis

Powder X-ray diffraction data reveal characteristic reflection patterns that enable unambiguous identification of fluorphlogopite and differentiation from related mica minerals [6] [7]. The most intense reflections occur at d-spacings of 9.990 Å, corresponding to the (001) basal reflection, and at 3.369 Å and 3.324 Å, representing higher-order reflections from the layered structure [5]. The systematic absences observed in the diffraction patterns, specifically hkl reflections where h+k ≠ 2n, confirm the C-centered lattice characteristic of the C2/m space group [2].

d-spacing (Å)Relative Intensity
9.9908
3.36910
3.32410
3.1218
2.6108
2.4268
1.6638
1.5328

The c parameter of approximately 10.14 Å reflects the single-layer repeat distance in the 1M polytype [1] [4]. This value is significantly smaller than corresponding hydroxyl-bearing phlogopite (c ≈ 10.31 Å), demonstrating the structural effect of fluorine substitution in reducing interlayer separation [2] [3]. This reduction results from the elimination of hydrogen bonding between OH groups and interlayer cations, replaced by weaker electrostatic interactions between fluorine atoms and potassium ions [2].

Polytype Identification and Stacking Sequences

Advanced X-ray diffraction studies have identified multiple polytypes in fluorphlogopite systems, though the 1M form remains predominant [1] [4] [8]. The two-layer polytype 2M₁ with space group C2/c has been confirmed in synthetic specimens, exhibiting lattice parameters of a = 5.3094(16) Å, b = 9.1973(28) Å, c = 20.0442(60) Å, β = 95.141(7)° [4] [8]. The doubled c parameter (approximately 20.04 Å) reflects the two-layer repeat in the stacking sequence [8].

PolytypeSpace Groupc Parameter (Å)Stacking SequenceRelative AbundanceLayer Rotation
1MC2/m~10.14Single layerMost common
2M1C2/c~20.04Two-layer repeatLess common0°, 120°
3TP3112~30.20Three-layer repeatRare0°, 120°, 240°

Quantitative phase analysis using Rietveld refinement methods has demonstrated that synthetic fluorphlogopite specimens frequently contain mixtures of 1M and 2M₁ polytypes [4] [7]. The relative proportions depend on synthesis conditions, particularly aluminum concentration in the starting materials and crystallization temperature [4] [8]. Rotation-spraying sample preparation techniques have proven essential for accurate quantitative analysis, as conventional mounting methods produce strong preferred orientation effects that distort relative peak intensities [7].

Aluminum-Silicon Ordering and Structural Distortions

Single-crystal structure refinements have addressed the question of aluminum-silicon ordering in the tetrahedral sites of fluorphlogopite [2] [3]. Statistical analysis of bond lengths and thermal parameters indicates no significant long-range ordering of aluminum and silicon atoms in the tetrahedral framework [2] [3]. The mean tetrahedral cation-oxygen distance of 1.642(2) Å represents a weighted average of aluminum-oxygen (1.75 Å) and silicon-oxygen (1.62 Å) bonds, consistent with random Al³⁺/Si⁴⁺ substitution [2].

Bond TypeLength (Å)
K-O (inner)3.006(3)
K-O (outer)3.273(3)
Mg-O2.065-2.088
Mg-F2.029-2.038
T-O (tetrahedral)1.637-1.648
Mean T-O1.642(2)

The substitution of Al³⁺ for Si⁴⁺ in tetrahedral sites produces measurable structural distortions that can be quantified through diffraction analysis [4] [8]. These include increased tetrahedral rotation angles (α), longer mean tetrahedral bond distances, and enhanced differences between inner and outer potassium-oxygen bond lengths [8]. Such distortions contribute to the stability relationships between different polytypes and influence the conditions under which specific stacking sequences form during crystallization [4] [8].

Temperature-Dependent Lattice Parameter Variations

High-temperature X-ray diffraction studies have revealed anisotropic thermal expansion behavior in fluorphlogopite [9] [10]. The c-axis expansion coefficient (1.81 × 10⁻⁵ °C⁻¹) exceeds those for the a and b axes (1.40 and 1.34 × 10⁻⁵ °C⁻¹, respectively), reflecting the weaker interlayer bonding compared to intra-layer covalent interactions [9]. These data provide critical information for understanding thermal stability and potential applications in high-temperature technological applications [10].

Raman and Infrared Spectroscopy for Atomic Vibration Studies

Fundamental Vibrational Modes and Assignments

Raman and infrared spectroscopic investigations of fluorphlogopite provide detailed information about atomic vibrations and local structural environments [11] [12] [13] [14]. The vibrational spectrum extends from low-frequency lattice modes (below 200 cm⁻¹) to high-frequency OH and AlO₄/SiO₄ stretching vibrations (above 3000 cm⁻¹) [12] [13] [15]. Each spectral region corresponds to specific types of atomic motions that reflect the layered silicate structure of the mineral [12] [14].

The low-frequency region (50-400 cm⁻¹) contains vibrations primarily associated with interlayer and octahedral sheet motions [11] [13] [14]. The characteristic peak at approximately 93 cm⁻¹ has been assigned to interlayer vibrations involving potassium cation movements relative to the silicate framework [11] [13]. Octahedral vibrations appear as prominent features at 195, 279, and 325 cm⁻¹, representing Mg-O stretching and bending modes within the octahedral coordination environment [11] [13] [14].

Frequency Range (cm⁻¹)Assignment
93Interlayer vibrations
195Octahedral vibrations
279Octahedral vibrations
325Octahedral vibrations
650-680TO₄-ring vibrations
730T-O stretching-bending
3570OH stretching (interlayer-deficient)
3695OH stretching (F-rich)

Tetrahedral Framework Vibrations

The intermediate frequency region (400-1200 cm⁻¹) contains the most structurally diagnostic vibrations arising from the tetrahedral aluminum-silicon framework [12] [14]. The TO₄-ring modes, appearing as strong bands between 650-680 cm⁻¹, reflect the six-membered ring structure characteristic of phyllosilicate minerals [12] [14]. These vibrations are particularly sensitive to aluminum content and tetrahedral site occupancy, making them valuable for quantitative compositional analysis [14].

The T-O bond stretching and bending vibrations near 730 cm⁻¹ provide information about the tetrahedral distortion and the degree of polymerization in the silicate framework [12] [14]. The position and intensity of these bands correlate with the Al/Si ratio and can be used to estimate tetrahedral aluminum content with precision approaching ±6% [14]. This capability makes Raman spectroscopy a powerful non-destructive analytical tool for mineral characterization [14].

Temperature-Induced Structural Transformations

In-situ high-temperature Raman spectroscopy has revealed complex temperature-dependent structural changes in fluorphlogopite [11] [13] [15]. Studies conducted over the temperature range 300-1450 K demonstrate that the mineral undergoes stepwise structural modifications that can be monitored through systematic changes in vibrational frequencies and intensities [11] [13].

Near 500-600 K, an interlayer structural instability occurs, manifested as frequency shifts in the interlayer vibration modes [11] [13]. This transformation likely involves rearrangement of the layer stacking sequence and activates the mobility of potassium cations in the interlayer space [11] [13]. Between 600-1000 K, continued potassium mobility is evidenced by broadening and frequency shifts of K-related vibrational modes [11] [13].

At higher temperatures (900-1300 K), oxidation of structural iron occurs, while temperatures above 1300 K induce partial thermal decomposition leading to the formation of minor amounts of nanosized forsterite within the fluorphlogopite matrix [11] [13]. Despite these high-temperature transformations, the overall mica-type structure persists up to 1450 K, demonstrating the remarkable thermal stability of the fluorphlogopite framework [11] [13].

Fluorine-Hydroxyl Substitution Effects

Infrared spectroscopy provides particularly sensitive detection of OH groups and their substitution by fluorine in fluorphlogopite structures [15] [14]. The OH stretching region (3000-3800 cm⁻¹) contains diagnostic peaks that reflect different local environments around hydroxyl groups [15] [14]. F-rich fluorphlogopite specimens exhibit a characteristic OH stretching peak around 3695 cm⁻¹, while interlayer-deficient varieties show peaks near 3570 cm⁻¹ [14].

The substitution of fluorine for hydroxyl groups produces systematic changes in both the OH stretching frequencies and the lower-frequency bending modes [15]. These spectroscopic signatures enable quantitative determination of F/(F+OH) ratios and provide insights into the mechanisms of halogen substitution in mica structures [15]. Combined infrared and Raman analysis can achieve fluorine content determinations with uncertainties of approximately ±0.1 wt% [14].

Polarized Raman Spectroscopy and Symmetry Analysis

Polarized Raman measurements on oriented fluorphlogopite single crystals provide detailed information about vibrational symmetry species and enable unambiguous mode assignments [12] [16]. The C2/m space group of 1M fluorphlogopite permits systematic analysis of polarization-dependent intensities to distinguish between Ag and Bg symmetry modes [12] [16].

Totally symmetric Ag modes, which typically exhibit the strongest Raman intensities, include the most prominent TO₄-ring vibrations and certain octahedral modes [12] [16]. These modes preserve the overall symmetry of the structure during vibration and generally show the largest polarizability changes [16]. Conversely, Bg modes exhibit different polarization behavior and typically appear with lower relative intensities [16].

The polarization analysis enables differentiation between modes arising from different structural units within the fluorphlogopite structure [12] [16]. This capability proves essential for understanding the coupling between tetrahedral, octahedral, and interlayer components of the vibrational spectrum and provides fundamental insights into the dynamic behavior of the layered silicate framework [12] [16].

Electron Microscopy and Surface Morphology Evaluation

Scanning Electron Microscopy Characterization

Scanning electron microscopy provides crucial information about surface morphology, grain size distribution, and microstructural features of fluorphlogopite crystals [17] [18] [19]. Secondary electron imaging reveals the characteristic platy morphology typical of mica minerals, with well-developed basal cleavage planes and hexagonal to pseudo-hexagonal crystal outlines [17] [9]. The typical grain size of synthetic fluorphlogopite ranges from 3-5 μm in diameter for hydrothermally grown specimens, though larger crystals can be obtained through extended growth periods or modified synthesis conditions [1] [17].

TechniqueInformation ObtainedResolutionSample Requirements
X-ray Diffraction (XRD)Crystal structure, polytypes, lattice parametersAngstrom levelCrystalline powder/single crystal
Raman SpectroscopyAtomic vibrations, structural analysisMolecular levelAny solid form
Infrared SpectroscopyVibrational modes, OH/F contentMolecular levelAny solid form
Scanning Electron Microscopy (SEM)Surface morphology, grain size1-10 nmConductive coating may be needed
Transmission Electron Microscopy (TEM)Internal structure, defectsSub-angstromUltrathin sections
Atomic Force Microscopy (AFM)Surface topography, nanoscale features1-20 nmFlat surface preferred

High-resolution SEM imaging combined with energy-dispersive X-ray spectroscopy (EDS) enables simultaneous morphological and compositional analysis [19] [20]. This combination proves particularly valuable for identifying compositional zoning, detecting impurity phases, and assessing the homogeneity of synthetic specimens [19] [20]. The detection limits for major elements (Mg, Al, Si, K, F) typically range from 0.1-0.5 wt%, while trace elements may be detected at concentrations as low as 0.01 wt% under optimal conditions [20].

Transmission Electron Microscopy Studies

Transmission electron microscopy investigations reveal detailed information about internal structure, defects, and stacking disorder in fluorphlogopite [18] [19] [21]. Selected-area electron diffraction (SAED) patterns provide direct evidence for polytype identification and can detect stacking faults that may not be readily apparent in X-ray diffraction studies [18] [19]. The layered structure of fluorphlogopite is clearly resolved in high-resolution TEM images, allowing direct measurement of interlayer spacing and identification of structural irregularities [18] [19].

Cross-sectional TEM preparation using focused ion beam (FIB) techniques enables examination of growth mechanisms and interface relationships in synthetic fluorphlogopite specimens [19]. These studies have revealed that crystal growth often proceeds through layer-by-layer mechanisms, with occasional incorporation of stacking faults or polytype intergrowths [19]. The frequency and distribution of such defects provide insights into the kinetics of crystal growth and the influence of synthesis conditions on structural perfection [19].

Electron energy loss spectroscopy (EELS) coupled with TEM provides element-specific information about local bonding environments and electronic structure [19] [21]. This technique proves particularly sensitive to the coordination environment of aluminum and can distinguish between tetrahedral and octahedral Al sites in the fluorphlogopite structure [19] [21]. EELS analysis also enables detection of minor structural water or hydroxyl groups that may be present in nominally anhydrous fluorphlogopite [19].

Atomic Force Microscopy Surface Analysis

Atomic force microscopy offers unique capabilities for examining surface topography and nanoscale features of fluorphlogopite crystals [22] [23] [24] [25]. The technique operates through measurement of forces between a sharp probe tip and the sample surface, enabling reconstruction of three-dimensional topographic images with vertical resolution approaching atomic scales [22] [23] [24].

AFM studies of fluorphlogopite cleavage surfaces reveal the atomically flat nature of the basal plane, interrupted by step edges corresponding to individual layer thickness (approximately 10 Å) [22] [23] [25]. Spiral growth features, indicative of screw dislocation-mediated crystal growth, can be directly observed and analyzed to understand growth mechanisms [22] [25]. The height and spacing of growth spirals provide quantitative information about growth conditions and kinetic parameters [22] [25].

Surface defects, including point defects, linear features, and two-dimensional islands, are readily detected through AFM imaging [22] [23] [26]. The density and distribution of such features reflect synthesis conditions and subsequent processing history [22] [26]. Force spectroscopy measurements, conducted by approaching and retracting the AFM tip from the surface, provide information about surface mechanical properties including elasticity, adhesion, and local hardness variations [22] [26].

Environmental and In-Situ Microscopy Studies

Environmental scanning electron microscopy (ESEM) enables examination of fluorphlogopite specimens under controlled atmospheric conditions, including elevated temperature and controlled humidity [19] [20]. These capabilities prove essential for studying thermal stability, dehydration processes, and chemical reactivity under realistic environmental conditions [19] [20]. Temperature-dependent morphological changes can be monitored in real-time, providing insights into thermal expansion, phase transitions, and decomposition mechanisms [19] [20].

In-situ TEM studies using specialized heating holders allow direct observation of structural changes during thermal treatment [19]. These experiments have revealed the sequence of transformations leading to fluorphlogopite decomposition at elevated temperatures, including the formation of secondary phases such as forsterite and sanidine [19]. The kinetics of these processes can be quantified through time-resolved imaging and diffraction analysis [19].

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Dates

Last modified: 04-14-2024

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